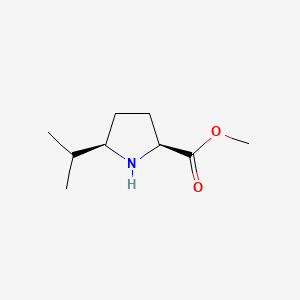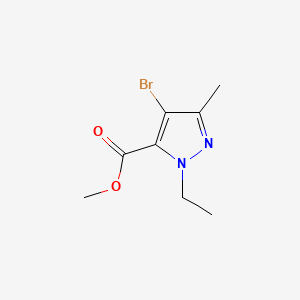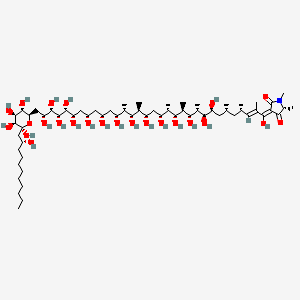
Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate, also known as MDHTC, is a chemical compound that has been extensively studied in the field of medicinal chemistry. MDHTC is a heterocyclic compound that contains a sulfur atom in its ring structure. It is a versatile molecule that can be used as a building block for the synthesis of various bioactive compounds.
Mechanism Of Action
The mechanism of action of Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and physiological effects:
Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate is a versatile molecule that can be used as a building block for the synthesis of various bioactive compounds. It is relatively easy to synthesize and has a high purity. However, one limitation of using Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the biological effects of Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate.
Future Directions
There are several future directions for the study of Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate. One potential application of Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate is in the development of new anti-inflammatory drugs. Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases. Another potential application of Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate is in the development of new anti-cancer agents. Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for the treatment of cancer. Further research is needed to fully elucidate the potential applications of Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate in medicine.
Synthesis Methods
Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate can be synthesized by the reaction of 2,3-dihydrothiophene-5-carboxylic acid with methanol in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product.
Scientific Research Applications
Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate has been extensively studied for its potential use as a pharmacological agent. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate has been used as a starting material for the synthesis of various bioactive compounds, including anti-cancer agents and anti-inflammatory drugs.
properties
IUPAC Name |
methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S/c1-9-6(8)5-4(7)2-3-10-5/h7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTPQAHPRDRJCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCS1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Methylamino)oxy]-L-norvaline](/img/structure/B575754.png)






